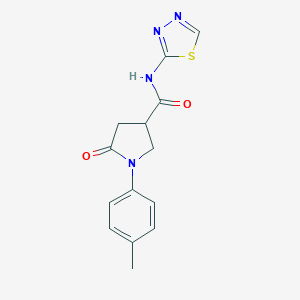
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
作用機序
The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide is not fully understood. However, studies have shown that this compound may exert its biological activities by inhibiting specific enzymes or proteins in the body.
Biochemical and physiological effects:
Studies have shown that 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide may have various biochemical and physiological effects. In vitro studies have shown that this compound may inhibit the growth of cancer cells, reduce blood glucose levels, and inhibit the growth of bacteria and fungi. However, further studies are needed to confirm these findings.
実験室実験の利点と制限
The advantages of using 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide in lab experiments include its synthetic availability, low cost, and potential biological activities. However, the limitations of using this compound in lab experiments include its limited solubility in water and other solvents, potential toxicity, and lack of information on its mechanism of action.
将来の方向性
There are several future directions for the research on 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide. These include:
1. Further studies on the mechanism of action of this compound to understand how it exerts its biological activities.
2. Studies on the toxicity and safety of this compound in animals and humans.
3. Studies on the potential use of this compound as a therapeutic agent for cancer, diabetes, and infectious diseases.
4. Studies on the potential use of this compound as a pesticide in agriculture.
5. Studies on the synthesis of new derivatives of this compound with improved biological activities and solubility.
Conclusion:
In conclusion, 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide is a synthetic compound that has been studied for its potential applications in various fields. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
合成法
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide has been synthesized using different methods. One of the methods involves the reaction of 4-methylbenzoyl chloride with thiourea to form 4-methylbenzoylthiourea, which is then reacted with ethyl acetoacetate to form 1-(4-methylphenyl)-3-oxo-1,3-thiazolidine-2-carboxylic acid ethyl ester. This compound is then reacted with hydrazine hydrate to form 1-(4-methylphenyl)-5-oxo-1,2,4-triazolidine-3-carboxylic acid ethyl ester, which is then reacted with thiosemicarbazide to form 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide.
科学的研究の応用
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide has been studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its potential anticancer, antidiabetic, and antimicrobial activities. In the field of agriculture, this compound has been studied for its potential use as a pesticide. In the field of material science, this compound has been studied for its potential use in the synthesis of new materials.
特性
製品名 |
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide |
|---|---|
分子式 |
C14H14N4O2S |
分子量 |
302.35 g/mol |
IUPAC名 |
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H14N4O2S/c1-9-2-4-11(5-3-9)18-7-10(6-12(18)19)13(20)16-14-17-15-8-21-14/h2-5,8,10H,6-7H2,1H3,(H,16,17,20) |
InChIキー |
PVEVEJQHSXTJHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3 |
正規SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide](/img/structure/B278588.png)
![N-[3-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278590.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B278593.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278595.png)

![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B278600.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B278602.png)



![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278616.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278617.png)
